molecular formula C16H30N2O4 B14175928 3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid CAS No. 1060814-06-3

3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid

Cat. No.: B14175928
CAS No.: 1060814-06-3
M. Wt: 314.42 g/mol
InChI Key: RGFHYNUJMYWNSG-UHFFFAOYSA-N
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Description

3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid is a chemical compound with the molecular formula C12H22N2O4 It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. One common method involves the reaction of 2-isobutylpiperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting Boc-protected piperazine is then reacted with 3-bromopropanoic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to remove the Boc protecting group, revealing the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce the free amine form of the compound.

Scientific Research Applications

3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid involves the protection of amine groups through the Boc group. This protection allows for selective reactions to occur at other functional sites without interference from the amine. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in further chemical or biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid
  • (S)-3-(4-(tert-Butoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
  • Boc-Dap-OH (N2-(tert-Butoxycarbonyl)-L-2,3-diaminopropionic acid)

Uniqueness

3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid is unique due to its specific structural features, including the isobutyl group and the piperazine ring. These features confer distinct chemical properties, making it suitable for specific applications in synthesis and research. Compared to similar compounds, it offers unique reactivity and stability, particularly in the context of protecting amine groups during complex synthetic processes .

Biological Activity

The compound 3-(4-(Tert-butoxycarbonyl)-2-isobutylpiperazin-1-YL)propanoic acid is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Structure

The molecular formula of this compound is C13H24N2O4C_{13}H_{24}N_{2}O_{4}, with a molecular weight of approximately 272.34 g/mol. The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amines in organic synthesis.

Physical Properties

PropertyValue
Molecular Weight272.34 g/mol
Molecular FormulaC13H24N2O4
CAS Number1353963-16-2
Purity95%+

Piperazine derivatives, including this compound, have been studied for their ability to interact with various biological targets. Notably, they can act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's disease. The interaction occurs through binding at the peripheral anionic site and catalytic sites of the enzyme, influencing amyloid peptide aggregation .

In Vitro Studies

Research has demonstrated that piperazine derivatives exhibit significant biological activity through various mechanisms:

  • Enzyme Inhibition : Studies indicate that compounds similar to this compound can inhibit AChE, thus potentially enhancing cholinergic signaling in the brain .
  • Antimicrobial Activity : Some piperazine derivatives have shown antimicrobial properties against a range of pathogens, making them candidates for further development as antimicrobial agents.
  • Anticancer Potential : Preliminary studies suggest that certain piperazine derivatives may induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic proteins.

Case Study 1: Acetylcholinesterase Inhibition

A study conducted on various piperazine derivatives revealed that compounds with a similar structure to the target compound displayed a strong inhibitory effect on AChE. The most effective compounds showed IC50 values in the micromolar range, indicating their potential as therapeutic agents against Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy

In vitro testing of piperazine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Properties

CAS No.

1060814-06-3

Molecular Formula

C16H30N2O4

Molecular Weight

314.42 g/mol

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-methylpropyl)piperazin-1-yl]propanoic acid

InChI

InChI=1S/C16H30N2O4/c1-12(2)10-13-11-18(15(21)22-16(3,4)5)9-8-17(13)7-6-14(19)20/h12-13H,6-11H2,1-5H3,(H,19,20)

InChI Key

RGFHYNUJMYWNSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CN(CCN1CCC(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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